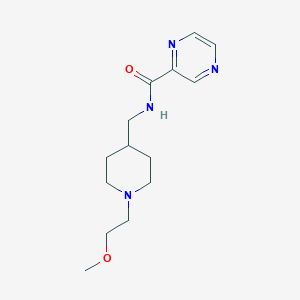

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-20-9-8-18-6-2-12(3-7-18)10-17-14(19)13-11-15-4-5-16-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZRIVVRPIOCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 1-(2-methoxyethyl)piperidine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The reaction conditions might be optimized to reduce the use of hazardous solvents and reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Histone Lysine Demethylase Modulation

The compound is known to modulate the activity of histone lysine demethylases (KDMs), which are crucial in epigenetic regulation. KDMs play a significant role in gene expression and can influence various diseases, including cancer. The modulation of these enzymes by N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide suggests potential applications in cancer therapy and other disorders linked to epigenetic changes .

2. Dopamine Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant affinity for dopamine D2 receptors. These interactions are essential for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease. The compound's ability to bind effectively to these receptors could lead to novel therapeutic agents targeting dopamine-related pathways .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrazine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to inhibit KDMs, leading to altered gene expression profiles that favor apoptosis in cancer cells .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound revealed its potential as a dopamine receptor agonist. In vitro assays showed that it could enhance dopamine receptor signaling pathways, which may provide insights into new treatments for dopamine-related disorders .

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and affecting various signaling pathways. This can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide with analogous compounds:

Key Observations:

- Solubility and Lipophilicity : The methoxyethyl group in the target compound contributes to lower logD values compared to bulkier substituents (e.g., isopropoxy in compound 61), favoring improved aqueous solubility .

Structural Modifications and Pharmacokinetics

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.

- Carboxamide group : Contributing to the compound's solubility and potential interactions with biological targets.

The molecular formula is , with a molecular weight of approximately 250.31 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against Mycobacterium tuberculosis demonstrated promising results:

| Compound | IC50 (μM) | Target Pathogen |

|---|---|---|

| This compound | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |

This compound was part of a series synthesized for anti-tubercular activity, where several derivatives showed notable inhibition rates against the pathogen, indicating its potential as a lead compound for further development in tuberculosis treatment.

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies suggest that this compound may also possess anticancer properties. For instance, related compounds have been assessed for their ability to inhibit key kinases involved in cancer progression:

| Compound | Target Kinases | IC50 (μM) |

|---|---|---|

| NEPT (related scaffold) | VEGFR-2, ERK-2, Abl-1 | 11.3 (HepG2 cells) |

| This compound | Potentially similar targets | TBD |

While specific IC50 values for this compound are yet to be established, its structural similarity to known kinase inhibitors suggests that it may interact with similar biological pathways .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to receptors that regulate cellular processes.

The presence of the piperidine and pyrazine groups suggests that the compound could interact with various biological macromolecules, leading to alterations in enzyme activity or receptor function .

Case Studies and Research Findings

A notable study focused on synthesizing derivatives of compounds similar to this compound highlighted its potential applications in drug discovery. The research employed molecular docking techniques to predict interactions with target proteins, revealing promising binding affinities consistent with those observed in established kinase inhibitors .

Q & A

Q. What are the standard synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, leveraging nucleophilic aromatic substitution and coupling strategies. Key steps include:

- Step 1: Formation of the piperidine core with a 2-methoxyethyl substituent via alkylation or reductive amination .

- Step 2: Introduction of the pyrazine-2-carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .

- Step 3: Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine alkylation | 2-methoxyethyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |

| Amide coupling | Pyrazine-2-carboxylic acid, EDC, HOBt, DCM, RT | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Structural validation requires a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~335.2) .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (methoxy C-O) .

Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets or activities associated with this compound based on structural analogs?

Methodological Answer: The piperidine-pyrazine scaffold is linked to:

- Enzyme Inhibition: Analogous compounds inhibit kinases (e.g., PI3K) or proteases via hydrogen bonding with the amide group .

- Receptor Modulation: Piperidine derivatives interact with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors .

- Anticancer Activity: Pyrazine carboxamides exhibit antiproliferative effects in vitro (IC₅₀ ~1–10 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Methodological Answer: SAR strategies include:

- Substituent Modification: Replacing the methoxyethyl group with bulkier alkyl chains (e.g., ethoxypropyl) to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric Replacement: Substituting pyrazine with pyridine to alter electron distribution and binding affinity .

- In Silico Docking: Using AutoDock Vina to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. Table 2: SAR Trends in Analogous Compounds

| Modification | Biological Impact | Reference |

|---|---|---|

| Methoxy → Ethoxy | Increased CNS activity | |

| Pyrazine → Pyrimidine | Reduced cytotoxicity |

Q. What strategies address solubility and bioavailability challenges during preclinical development?

Methodological Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., solubility ≥5 mg/mL in PBS) .

- Prodrug Design: Esterification of the amide group to enhance membrane permeability .

- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles for sustained release (tested in rodent pharmacokinetic studies) .

Q. How to resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values in cancer vs. bacterial assays) require:

- Model Standardization: Use isogenic cell lines or uniform bacterial strains (e.g., ATCC cultures) .

- Dose-Response Validation: Replicate studies with ≥3 independent trials and statistical analysis (p<0.05 via ANOVA) .

- Mechanistic Profiling: RNA sequencing or proteomics to identify off-target effects in divergent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.